molecular formula C14H20BrNO2 B5856957 N-[(5-bromo-2,4-dimethoxyphenyl)methyl]cyclopentanamine

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]cyclopentanamine

Cat. No.: B5856957
M. Wt: 314.22 g/mol
InChI Key: ITPVMJOKEFXCBK-UHFFFAOYSA-N
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Description

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]cyclopentanamine is an organic compound with the molecular formula C14H20BrNO2 It is a derivative of cyclopentanamine, where the amine group is bonded to a benzyl group substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]cyclopentanamine typically involves the following steps:

    Bromination: The starting material, 2,4-dimethoxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 5-position.

    Formation of Benzyl Bromide: The brominated product is then converted to the corresponding benzyl bromide.

    Nucleophilic Substitution: The benzyl bromide reacts with cyclopentanamine in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 5-bromo-2,4-dimethoxybenzoic acid.

    Reduction: Formation of 2,4-dimethoxybenzylcyclopentanamine.

    Substitution: Formation of N-[(5-azido-2,4-dimethoxyphenyl)methyl]cyclopentanamine.

Scientific Research Applications

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzyl ring can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The cyclopentanamine moiety may also contribute to its overall biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromo-2-methoxyphenyl)methyl]cyclopentanamine
  • N-[(5-bromo-2,4-dimethoxyphenyl)methyl]cyclohexanamine
  • N-[(5-chloro-2,4-dimethoxyphenyl)methyl]cyclopentanamine

Uniqueness

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]cyclopentanamine is unique due to the specific combination of bromine and methoxy substituents on the benzyl ring, which can influence its reactivity and biological activity. The presence of the cyclopentanamine moiety also distinguishes it from other similar compounds, potentially leading to different pharmacological properties.

Properties

IUPAC Name

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-17-13-8-14(18-2)12(15)7-10(13)9-16-11-5-3-4-6-11/h7-8,11,16H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPVMJOKEFXCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2CCCC2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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